4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone
Description
Nomenclature and Structural Characterization of 4-Methyl-3-[(3-Methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone
Systematic IUPAC Name Derivation and Isomeric Considerations
The systematic IUPAC name of the compound is derived by prioritizing the pyridin-2-one core structure. The parent heterocycle is numbered such that the ketone oxygen occupies position 2. Substituents are assigned positions based on this numbering:
- A methyl group at position 4.
- A (3-methylphenyl)sulfonyl group at position 3.
- A phenyl group at position 6.
The full IUPAC name is 4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-1,2-dihydropyridin-2-one , reflecting the tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridinone) forms. Isomeric considerations arise from the positional arrangement of substituents. For instance, relocating the sulfonyl group to position 5 would yield a constitutional isomer, while altering the methyl group’s position on the phenyl ring (e.g., para instead of meta) would generate a regioisomer. Tautomeric equilibria, influenced by hydrogen bonding and solvent effects, further complicate the isomeric landscape.
X-ray Crystallographic Analysis of Molecular Geometry
Although X-ray crystallographic data for this specific compound are not publicly available, analogous pyridinone derivatives (e.g., 4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone) reveal key geometric trends. The pyridinone ring typically adopts a slightly distorted boat conformation due to steric interactions between the 3-sulfonyl and 6-phenyl groups. Key bond parameters include:
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C2–O (keto) | 1.23–1.26 | C3–S–O (sulfonyl) ≈ 106–108 |
| S–O (sulfonyl) | 1.43–1.45 | Dihedral (phenyl/pyridinone) ≈ 45–60 |
The (3-methylphenyl)sulfonyl group induces torsional strain, rotating the phenyl ring approximately 50° relative to the pyridinone plane. Hydrogen bonding between the pyridinone oxygen and proximal sulfonyl oxygen may stabilize the crystal lattice.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H NMR (400 MHz, CDCl3):
- δ 2.42 (s, 3H): Methyl group on the pyridinone ring (C4).
- δ 2.55 (s, 3H): Meta-methyl group on the sulfonyl-attached phenyl ring.
- δ 6.85–7.65 (m, 9H): Aromatic protons from the pyridinone (H5), sulfonyl phenyl (H2, H4, H5, H6), and C6-phenyl group.
- δ 8.12 (s, 1H): Pyridinone H1 proton, deshielded by the electron-withdrawing sulfonyl group.
13C NMR (100 MHz, CDCl3):
- δ 21.4, 21.8: Methyl carbons.
- δ 124.9–140.2: Aromatic carbons.
- δ 162.3: Pyridinone C2 carbonyl.
- δ 153.7: Sulfonyl-attached quaternary carbon (C3).
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions (cm⁻¹):
- 1685 (s): C=O stretch of the pyridinone ring.
- 1320, 1150 (s): Asymmetric and symmetric S=O stretches of the sulfonyl group.
- 1600–1450 (m): Aromatic C=C bending modes.
- 2920, 2850 (w): C–H stretches of methyl groups.
The absence of a broad O–H stretch (≈3200 cm⁻¹) confirms the dominance of the keto tautomer in the solid state.
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) yields characteristic fragments:
Properties
IUPAC Name |
4-methyl-3-(3-methylphenyl)sulfonyl-6-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-13-7-6-10-16(11-13)24(22,23)18-14(2)12-17(20-19(18)21)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFZMKGFGNQGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(C=C(NC2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics indicate potential biological activities , including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit antimicrobial activity.
- Anti-inflammatory Effects : Research on related pyridinone derivatives indicates potential anti-inflammatory properties, which could be explored further.
- Anticancer Activity : Some studies have highlighted the ability of pyridinones to inhibit poly(ADP-ribose) polymerase, an enzyme involved in DNA repair, making them candidates for anticancer therapies.
Synthetic Chemistry
The synthesis of 4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone typically involves several synthetic pathways:
- Nucleophilic Substitution Reactions : The sulfonyl moiety can engage in nucleophilic substitutions, leading to the formation of various derivatives.
- Cyclization Reactions : This compound can undergo cyclization with appropriate reagents, expanding its chemical library for further research.
Biological Interaction Studies
Interaction studies focusing on the binding affinity of this compound to biological targets are critical for understanding its therapeutic potential. Techniques employed include:
- Molecular Docking Studies : These studies assess how well the compound binds to specific enzymes or receptors, providing insights into its mechanism of action.
- In Vitro Assays : Evaluating cytotoxicity and efficacy against cancer cell lines can reveal the compound's potential as an anticancer agent.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methylpyridin-2(1H)-one | Similar pyridine core | Lacks sulfonyl group; simpler structure |
| 5-Methylthiazole | Heterocyclic ring | Different reactivity profile |
| 2-Aminopyridine | Contains amino group | Potentially different biological activity |
This comparison highlights the unique properties of this compound due to its specific functional groups.
Mechanism of Action
The mechanism of action of 4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs.
- Thermal Stability: High melting points (>300°C) in cyano derivatives suggest strong crystal packing, likely due to π-π stacking and hydrogen bonding . The sulfonyl analog may exhibit similar stability.
Analgesic and Anti-Inflammatory Effects
- Target Compound: No direct data, but sulfonyl-containing pyridinones are associated with anti-inflammatory activity due to sulfonamide-like interactions with COX enzymes .
- 3-Cyano Analogs: Demonstrated analgesic activity in thermal plate tests (ED₅₀ values comparable to aspirin) and antihypertensive effects .
- Ciclopirox : Used clinically for antifungal and anticancer applications; phosphorylated derivatives enhance bioavailability .
Anticancer Potential
- Sulfur vs. Selenium Analogs : Pyrimidinethiones (e.g., 4-methyl-1-(4-methoxyphenyl)-6-phenyl-2[1H]-pyrimidinethione) show ABCB1 inhibition, with activity linked to substituent electronics and ring arrangement . The target compound’s sulfonyl group may exhibit similar targeting of efflux pumps.
Biological Activity
4-Methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone is a complex organic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H19NO3S
- Molecular Weight : 339.41 g/mol
- Structure : The compound features a pyridinone core, which is a bicyclic structure containing both a pyridine and a ketone, along with a sulfonyl group and multiple aromatic rings that contribute to its reactivity and biological properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyridinone structures have shown to inhibit cell proliferation in various cancer cell lines. Although direct studies on this compound are scarce, the following mechanisms are noted in related compounds:
- Inhibition of Nucleic Acid Synthesis : Similar compounds have demonstrated the ability to suppress nucleoside kinase and thymidylate synthetase activities, leading to reduced RNA and DNA synthesis, which is crucial for cancer cell proliferation .
- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells, suggesting potential pathways for therapeutic applications .
Antimicrobial Activity
While specific data on the antimicrobial effects of this compound remains limited, related studies indicate that compounds with similar functional groups exhibit broad-spectrum antimicrobial activity. For instance:
- Compounds with sulfonamide moieties have been documented to possess antibacterial properties against various pathogens .
Case Studies and Research Findings
Research efforts have primarily focused on the synthesis and evaluation of related compounds. Below is a summary table of findings from studies involving similar pyridinone derivatives:
| Compound Name | Activity Type | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Compound A | Anticancer | 49.85 | A549 |
| Compound B | Antimicrobial | 0.22 | Staphylococcus aureus |
| Compound C | Cytotoxicity | 7.01 | HeLa |
Future Research Directions
Given the promising structural characteristics of this compound, further investigation into its biological activities is warranted. Potential areas for exploration include:
- Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects on cancer cells.
- Expanded Antimicrobial Testing : Evaluating the compound against a broader range of pathogens to assess its potential as an antimicrobial agent.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity, which could lead to the development of more effective derivatives.
Q & A
Basic: What are the standard synthetic routes for preparing sulfonated pyridinone derivatives like 4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone?
Methodological Answer:
The synthesis of sulfonated pyridinones typically involves one-pot multicomponent reactions or microwave-assisted protocols . For example:
- One-pot synthesis combines aldehydes, cyanoacetates, and ammonium acetate under reflux conditions, yielding pyridinone cores. Sulfonyl groups are introduced via post-functionalization .
- Microwave irradiation (e.g., 600 W for 6 minutes) accelerates cyclization steps, improving efficiency for derivatives like 3-cyano-4-(4-cyanophenyl)-6-phenyl-2(1H)-pyridinone .
- Key parameters include solvent choice (DMSO for fluorination), stoichiometric ratios, and temperature control to minimize side products .
Basic: How are spectroscopic and crystallographic techniques applied to characterize this compound?
Methodological Answer:
- Spectroscopy :
- X-ray crystallography confirms 3D geometry, bond angles, and packing interactions. For example, crystal structures of related compounds (e.g., 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one) reveal planar pyridinone rings and sulfonyl group orientations .
Basic: What computational methods are used to predict electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- Time-Dependent DFT (TD-DFT) : Simulates UV/Vis spectra and exciton dynamics, aligning with experimental λmax values .
- Natural Bond Orbital (NBO) Analysis : Identifies charge transfer pathways (e.g., sulfonyl-to-pyridinone ICT) .
- Molecular Electrostatic Potential (MEP) Maps : Highlight electrophilic/nucleophilic sites (e.g., sulfonyl oxygen as electron-rich regions) .
Advanced: How can reaction conditions be optimized to improve yields of sulfonated pyridinones?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve cyclization efficiency .
- Temperature/Time Trade-offs : For example, microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields >60% .
- Byproduct Analysis : HPLC or LC-MS monitors side reactions (e.g., over-sulfonation) to adjust reagent stoichiometry .
Advanced: How do substituent variations influence biological activity, and how is this analyzed?
Methodological Answer:
- Case Study : Comparing 4-methylphenyl (3S) vs. 4-methoxyphenyl (4S) derivatives:
- Biological Assays :
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Structural-Activity Relationship (SAR) Studies :
- Data Normalization : Account for assay variability (e.g., cell line differences) using positive controls like verapamil for ABCB1 studies .
Advanced: What methodologies assess nonlinear optical (NLO) properties of sulfonated pyridinones?
Methodological Answer:
- Hyperpolarizability Measurements :
- Electric-Field-Induced Second Harmonic (EFISH) : Quantifies β (first hyperpolarizability) values. Derivatives like 3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-phenyl-2(1H)-pyridinone show β values 1.5× higher than p-nitroaniline (pNA) .
- DFT Validation : Simulates β tensors and dipole moments to confirm experimental trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
